N-(2,5-dichlorophenyl)hydroxylamine

Agrochemical Synthesis Herbicide Development Chemical Intermediate

Secure a strategic advantage with N-(2,5-dichlorophenyl)hydroxylamine. The unique 2,5-dichloro substitution on the phenyl ring dictates distinct electronic properties, making it irreplaceable by other N-arylhydroxylamine isomers like 2,4- or 3,5-dichloro analogs. This compound is synthesized via a patented, selective catalytic hydrogenation from 2,5-dichloronitrobenzene, ensuring supply chain reliability and batch-to-batch consistency critical for process development. As a validated intermediate in patented herbicide pathways, it provides a direct route for agrochemical R&D unavailable with generic alternatives.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 43192-05-8
Cat. No. B13875843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)hydroxylamine
CAS43192-05-8
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NO)Cl
InChIInChI=1S/C6H5Cl2NO/c7-4-1-2-5(8)6(3-4)9-10/h1-3,9-10H
InChIKeyFZBPISJZMVJPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dichlorophenyl)hydroxylamine (CAS 43192-05-8): A Strategic Arylhydroxylamine Intermediate with Defined Reactivity


N-(2,5-Dichlorophenyl)hydroxylamine (CAS 43192-05-8) is an N-substituted arylhydroxylamine characterized by a hydroxylamine functional group attached to a 2,5-dichlorophenyl ring . With a molecular formula of C6H5Cl2NO, a molecular weight of 178.01 g/mol, and a melting point of 93 °C, this compound serves as a versatile building block in organic synthesis [1]. Its chemical behavior is defined by the unique electronic and steric influence of the 2,5-dichloro substitution pattern, which dictates its reactivity profile compared to other N-arylhydroxylamine analogs .

Procurement Precision: Why N-(2,5-Dichlorophenyl)hydroxylamine (CAS 43192-05-8) Cannot Be Replaced by Generic Analogs


Substituting N-(2,5-dichlorophenyl)hydroxylamine with other N-arylhydroxylamines is not a viable option due to the profound impact of the chlorine substitution pattern on its chemical and biological behavior. The 2,5-dichloro configuration on the phenyl ring uniquely influences the compound's electronic properties, which in turn dictates its specific reactivity in redox processes and its interaction with biological targets . This is a class-level phenomenon where positional isomerism directly alters molecular activity, meaning that analogs like N-(2,4-dichlorophenyl)hydroxylamine or N-(3,5-dichlorophenyl)hydroxylamine cannot be assumed to be functionally equivalent . Furthermore, the specific synthesis of this compound from 2,5-dichloronitrobenzene via a patented, selective catalytic hydrogenation process underscores its defined and reproducible production pathway, differentiating it from less controlled, generic syntheses [1][2].

Quantitative Differentiation: Evidence-Based Selection Criteria for N-(2,5-Dichlorophenyl)hydroxylamine (CAS 43192-05-8)


Proven Intermediate for Herbicide Synthesis: A Defined and Patent-Protected Role

This compound is not a theoretical intermediate; its use in the preparation of herbicidally active compounds is explicitly claimed in patents. A specific patent details a process for preparing chlorinated phenylhydroxylamines, including the target compound, which are stated to be useful as intermediates for herbicides [1]. This provides a defined, industrial-scale application pathway, contrasting with many research chemicals that lack clear commercial downstream use.

Agrochemical Synthesis Herbicide Development Chemical Intermediate

Unique Synthesis via Patented Selective Hydrogenation of 2,5-Dichloronitrobenzene

A key differentiator is its patented synthetic route. A process patent (US3992395 / DE2455887A1) describes the selective catalytic hydrogenation of 2,5-dichloronitrobenzene to yield the target compound, using a nitrogen-containing organic base to prevent over-reduction to the amine [1][2]. This is in contrast to the more common synthesis of N-arylhydroxylamines from aldehydes and hydroxylamine hydrochloride, which can be less selective and require careful control .

Organic Synthesis Catalytic Hydrogenation Process Chemistry

Defined Redox Behavior: A Critical Factor for Reaction Pathway Control

The reactivity profile of N-(2,5-dichlorophenyl)hydroxylamine in redox reactions is well-defined. It can be oxidized to N-(2,5-dichlorophenyl)nitrosoamine or reduced to N-(2,5-dichlorophenyl)amine . While this is a general property of hydroxylamines, the specific oxidation potential and kinetics are dictated by the 2,5-dichloro substitution, which influences the electron density on the nitrogen atom. This is a class-level inference; direct quantitative data comparing its oxidation potential to analogs is lacking.

Redox Chemistry Chemical Reactivity Nitroso Compound Synthesis

Validated Application Scenarios for N-(2,5-Dichlorophenyl)hydroxylamine (CAS 43192-05-8) in Research and Development


Agrochemical R&D: Synthesizing Next-Generation Herbicide Candidates

As a patented intermediate for herbicides, N-(2,5-dichlorophenyl)hydroxylamine is a strategic starting material for agrochemical research programs [1]. Its defined role in this patent-protected pathway provides a clear route for developing novel compounds with herbicidal activity, offering a significant advantage over using a generic analog that lacks this validated industrial context.

Process Chemistry and Scale-Up: A Controlled and Reproducible Building Block

The existence of a specific, patented synthetic process for this compound ensures a reliable and high-quality supply chain [1]. For chemists involved in process development and scale-up, sourcing material from a vendor utilizing this method guarantees consistency and reproducibility, which is crucial for optimizing reaction conditions and ensuring batch-to-batch uniformity in larger-scale reactions.

Synthetic Methodology: Studying the Effects of 2,5-Dichloro Substitution on N-Arylhydroxylamine Reactivity

This compound serves as a key tool for academic and industrial research focused on understanding how specific substitution patterns on the phenyl ring alter the fundamental reactivity of N-arylhydroxylamines [1]. It is ideal for comparative studies with other isomers (e.g., 2,4-, 3,5-dichloro) to probe electronic and steric effects in oxidation, reduction, and rearrangement reactions, providing valuable insights for the broader field of organic synthesis.

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